

Strategic Synthon Profile: 2-Chloro-3-ethenylpyridine

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Compound of Interest

Compound Name: 2-Chloro-3-ethenylpyridine

CAS No.: 1033125-18-6

Cat. No.: B3039399

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Executive Summary

2-Chloro-3-ethenylpyridine (also known as 2-Chloro-3-vinylpyridine) is a bifunctional heterocyclic scaffold critical to modern drug discovery. Its value lies in its orthogonal reactivity: the electrophilic vinyl group at the C3 position allows for Michael additions, cycloadditions, and polymerization, while the chlorine atom at the C2 position serves as a robust handle for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig). This molecule is a primary intermediate in the synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines), a privileged structure in kinase inhibitors (e.g., Vemurafenib analogs).

Part 1: Chemical Identity & Structural Analysis

The molecule is characterized by a pyridine ring substituted with a chlorine atom adjacent to the nitrogen (C2) and a vinyl group at the meta-position (C3). The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom makes the vinyl group electron-deficient, enhancing its susceptibility to nucleophilic attack compared to styrene.

Key Properties Table

Property	Data
CAS Number	77058-74-3
IUPAC Name	2-Chloro-3-ethenylpyridine
Synonyms	2-Chloro-3-vinylpyridine; 3-Vinyl-2-chloropyridine
Molecular Formula	
Molecular Weight	139.58 g/mol
SMILES	<chem>C=CC1=C(Cl)N=CC=C1</chem>
Appearance	Colorless to light yellow oil (oxidizes/polymerizes upon exposure)
Storage	< -20°C, under Argon/Nitrogen. Stabilized with TBC (4-tert-butylcatechol) to prevent polymerization.

Part 2: Synthetic Routes (The "Make")

Primary Protocol: Wittig Olefination

The most reliable laboratory-scale synthesis involves the Wittig olefination of 2-chloronicotinaldehyde (2-chloro-3-pyridinecarboxaldehyde). This route is preferred over dehydration of the alcohol due to milder conditions that minimize polymerization.

Reagents & Materials

- Substrate: 2-Chloronicotinaldehyde (1.0 eq)
- Reagent: Methyltriphenylphosphonium bromide () (1.2 eq)
- Base: Potassium tert-butoxide (

) or Sodium Hydride (

) (1.3 eq)

- Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology

- Ylide Formation: In a flame-dried flask under

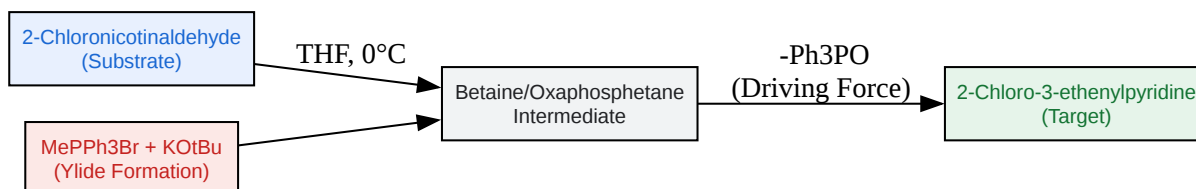
, suspend

in anhydrous THF. Cool to 0°C. Add

portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorous ylide. Stir for 45 minutes at 0°C.

- Addition: Dissolve 2-chloronicotinaldehyde in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.
- Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1). Note: Do not heat, as thermal stress promotes polymerization.
- Quench & Workup: Quench with saturated
solution. Extract with
(Ether is preferred over DCM to avoid extracting phosphine oxide byproducts). Wash organics with brine, dry over
.
- Purification: Concentrate in vacuo at low temperature (<30°C). Purify via flash column chromatography on silica gel.
 - Critical Tip: Pre-treat the silica gel with 1%
(Triethylamine) in Hexanes. The vinylpyridine product is acid-sensitive and can polymerize on acidic silica sites.

Visualization: Synthesis Workflow



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Caption: Wittig olefination pathway converting the aldehyde carbonyl to the terminal alkene via an oxaphosphetane intermediate.

Part 3: Reactivity Profile & Applications (The "Use") Synthesis of 7-Azaindoles (Pyrrolo[2,3-b]pyridines)

The 2-chloro-3-vinylpyridine scaffold is a "masked" azaindole. It serves as a precursor for 7-azaindole derivatives, which are bioisosteres of indoles and purines, widely used in kinase inhibitors (e.g., JAK, TRK inhibitors).

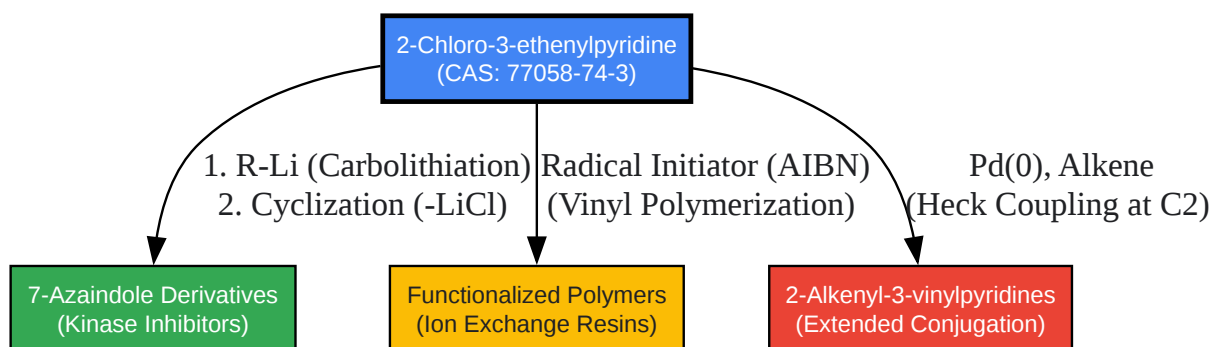
- Mechanism (Carbolithiation/Cyclization): Unlike standard indole syntheses (Fisher), the pyridine variant often utilizes the electron-deficient nature of the vinyl group.
 - Carbolithiation: Treatment with an organolithium reagent () results in nucleophilic attack at the vinyl -carbon.
 - Cyclization: The resulting -lithio species attacks the C2-position (intramolecular), displacing the Chlorine atom to close the pyrrole ring.

Palladium-Catalyzed Functionalization

The C2-Chlorine is an excellent handle for diversification before or after vinyl modification.

- Heck Reaction: The vinyl group can act as the alkene component, but the C2-Cl allows the molecule to act as the aryl halide component in coupling with other alkenes, creating divinyl species.
- Suzuki-Miyaura: Coupling with aryl boronic acids at C2 preserves the vinyl group for later polymerization or cyclization.

Visualization: Divergent Reactivity Map



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Caption: Divergent synthesis map showing the three primary utility pathways: Cyclization (Pharma), Polymerization (Materials), and Cross-Coupling (Discovery).^{[1][2]}

Part 4: Safety & Handling Protocols

Polymerization Risk

Vinylpyridines are prone to spontaneous polymerization, especially in the presence of light, heat, or acids.

- Stabilization: Commercial samples must be inhibited with 100-1000 ppm 4-tert-butylcatechol (TBC).
- Removal of Inhibitor: Before use in sensitive catalytic reactions (e.g., Heck coupling), remove TBC by passing the neat liquid through a short plug of activated basic alumina.

Storage

- Temperature: Store at -20°C.
- Atmosphere: Strictly inert (Argon/Nitrogen). Oxygen can induce radical formation.
- Acid Sensitivity: Avoid contact with strong mineral acids unless intended to form salts, as this lowers the LUMO of the vinyl group, accelerating polymerization.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1033125, 2-Chloro-3-vinylpyridine. Retrieved from [\[Link\]](#)
- L'Heureux, A., et al. (2010). Synthesis of 7-Azaindoles via the Suzuki-Miyaura Cross-Coupling of 2-Amino-3-iodopyridines.

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Sources

- [1. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents \[patents.google.com\]](#)
- [2. Azaindole synthesis \[organic-chemistry.org\]](#)
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